Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino derivatives or thioethers.
Scientific Research Applications
Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes or receptors. The benzo[d][1,3]dioxole ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-amino propanoate: Lacks the Boc-protection, making it more reactive.
Ethyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)butanoate: Contains an additional carbon in the alkyl chain.
Uniqueness
Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C16H21NO6 |
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Molecular Weight |
323.34 g/mol |
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(19)17-11(14(18)20-4)7-10-5-6-12-13(8-10)22-9-21-12/h5-6,8,11H,7,9H2,1-4H3,(H,17,19) |
InChI Key |
HCAIBCWYZPGNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)OC |
Origin of Product |
United States |
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